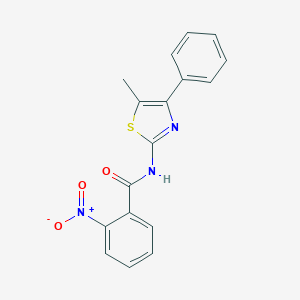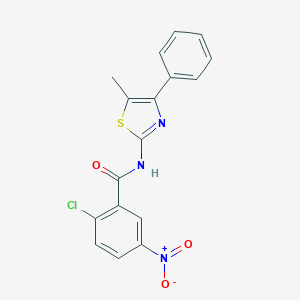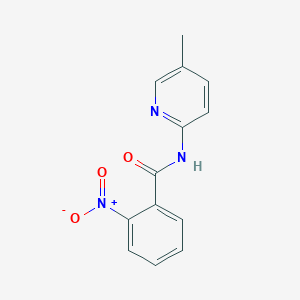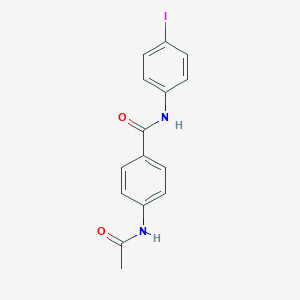
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the triazole ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Bromination and nitration: The triazole ring can be brominated and nitrated using bromine and nitric acid, respectively.
Coupling with adamantanecarboxamide: The final step involves coupling the brominated and nitrated triazole with 2,5-dichlorophenyl-1-adamantanecarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Due to its triazole and adamantane components, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with proteins, disrupting their normal function. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-adamantyl-3-(1H-1,2,4-triazol-1-yl)urea
- 3-(1H-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)propanamide
Uniqueness
The presence of both the bromine and nitro groups on the triazole ring, along with the adamantane moiety, makes this compound unique. These functional groups may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C19H18BrCl2N5O3 |
|---|---|
Molecular Weight |
515.2g/mol |
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H18BrCl2N5O3/c20-16-24-17(27(29)30)25-26(16)19-7-10-3-11(8-19)6-18(5-10,9-19)15(28)23-14-4-12(21)1-2-13(14)22/h1-2,4,10-11H,3,5-9H2,(H,23,28) |
InChI Key |
IISICRPYKUYXCF-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


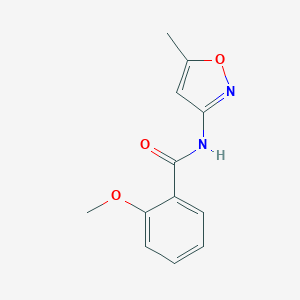

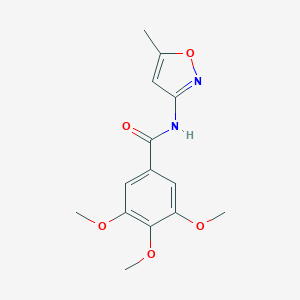
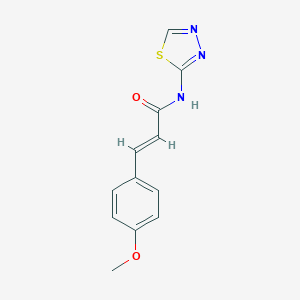
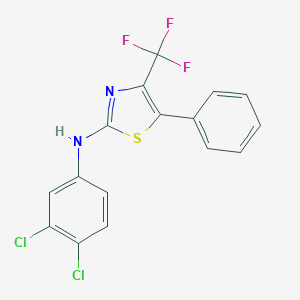
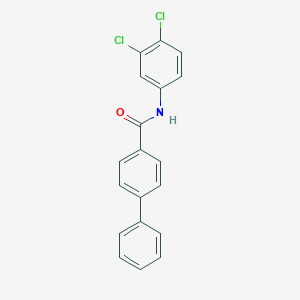
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
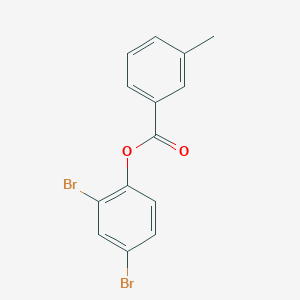

![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)
